molecular formula C7H11BrN4O B13320428 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide

2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide

Katalognummer: B13320428
Molekulargewicht: 247.09 g/mol
InChI-Schlüssel: QLFIFHSHSQFRND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide is a synthetic organic compound with a unique structure that includes a pyrazole ring substituted with a bromine atom. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide typically involves the reaction of 4-bromo-1H-pyrazole with 2-amino-2-methylpropanamide under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a hydroxylated product .

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide involves its interaction with specific molecular targets. The bromine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-Amino-3-(4-chloro-1H-pyrazol-1-YL)-2-methylpropanamide
  • 2-Amino-3-(4-fluoro-1H-pyrazol-1-YL)-2-methylpropanamide
  • 2-Amino-3-(4-iodo-1H-pyrazol-1-YL)-2-methylpropanamide

Uniqueness

The presence of the bromine atom in 2-Amino-3-(4-bromo-1H-pyrazol-1-YL)-2-methylpropanamide distinguishes it from its analogs. Bromine’s size and electronegativity can significantly influence the compound’s reactivity and biological activity, making it unique among similar compounds .

Eigenschaften

Molekularformel

C7H11BrN4O

Molekulargewicht

247.09 g/mol

IUPAC-Name

2-amino-3-(4-bromopyrazol-1-yl)-2-methylpropanamide

InChI

InChI=1S/C7H11BrN4O/c1-7(10,6(9)13)4-12-3-5(8)2-11-12/h2-3H,4,10H2,1H3,(H2,9,13)

InChI-Schlüssel

QLFIFHSHSQFRND-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1C=C(C=N1)Br)(C(=O)N)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.